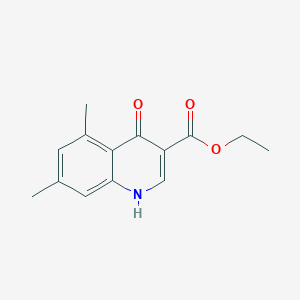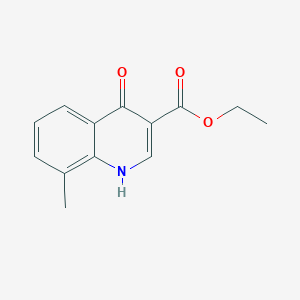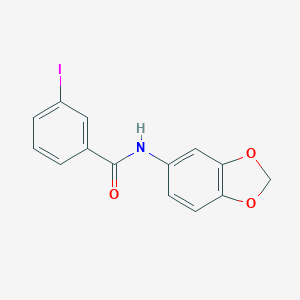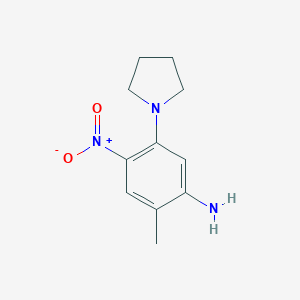![molecular formula C17H17N3O5 B187802 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile CAS No. 86143-67-1](/img/structure/B187802.png)
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, also known as TIC10, is a synthetic small molecule that has been shown to have anti-tumor properties. TIC10 is a member of the spirooxindole family of compounds, which are known for their ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is not fully understood, but it is believed to involve the activation of the tumor suppressor protein p53. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to induce the expression of p53, which in turn leads to the activation of downstream signaling pathways that promote apoptosis in cancer cells.
生化和生理效应
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has also been shown to increase the production of cytokines, which are immune system signaling molecules that can help to fight cancer.
实验室实验的优点和局限性
One of the main advantages of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile as a research tool is its ability to induce apoptosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one limitation of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is that it has not been extensively studied in non-cancerous cells, so its effects on normal cells are not well understood.
未来方向
There are several future directions that could be pursued in the study of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile. One area of research could focus on developing new synthetic methods for producing 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile that are more efficient and cost-effective. Another area of research could focus on identifying new cancer cell lines that are sensitive to 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, which could help to expand its potential as a cancer treatment. Additionally, more research is needed to understand the long-term effects of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile on normal cells, as well as its potential as a treatment for other diseases beyond cancer.
合成方法
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with malononitrile to form a nitro-substituted intermediate. This intermediate is then reacted with 3,4-dimethoxyphenethylamine to form a spirocyclic intermediate, which is then subjected to a series of chemical reactions to yield 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile.
科学研究应用
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been the subject of extensive scientific research due to its potential as a cancer treatment. In vitro studies have shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile induces apoptosis in a variety of cancer cell lines, including melanoma, glioblastoma, and colon cancer. In vivo studies have also shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has anti-tumor properties, and can significantly reduce tumor growth in mice.
属性
CAS 编号 |
86143-67-1 |
|---|---|
产品名称 |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
分子式 |
C17H17N3O5 |
分子量 |
343.33 g/mol |
IUPAC 名称 |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
InChI |
InChI=1S/C17H17N3O5/c1-22-16(23-2)14(9-18,10-19)15(17(16,24-3)25-4)11-7-5-6-8-12(11)20-13(15)21/h5-8H,1-4H3,(H,20,21) |
InChI 键 |
AZXRBSJKZFRVPZ-UHFFFAOYSA-N |
SMILES |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
规范 SMILES |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
其他 CAS 编号 |
86143-67-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)



![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)
![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)